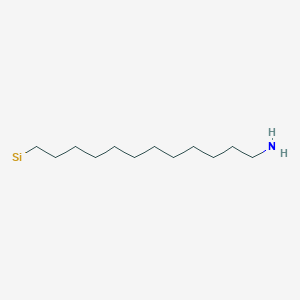

CID 78067574

Description

CID 78067574 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a critical resource for chemical information in cheminformatics and metabolomics research . For instance, CIDs are frequently employed in mass spectrometry (MS) workflows for structural elucidation, such as collision-induced dissociation (CID) techniques to fragment ions and derive molecular fingerprints .

Key applications of CID 78067574 may include:

- Metabolomics and exposomics: Identification of small molecules in complex biological matrices .

- Analytical validation: Benchmarking against reference libraries for accuracy in compound identification .

- Biomedical research: Potential use in chemical-induced disease (CID) relation studies, as seen in Table 12 of , though direct evidence linking CID 78067574 to this context is absent.

Properties

Molecular Formula |

C12H26NSi |

|---|---|

Molecular Weight |

212.43 g/mol |

InChI |

InChI=1S/C12H26NSi/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-13H2 |

InChI Key |

ZVCRKEKDRIAVLW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC[Si])CCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Silyldodecan-1-amine typically involves the reaction of dodecylamine with a silylating agent. One common method is the reaction of dodecylamine with chlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of 12-Silyldodecan-1-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.

Types of Reactions:

Oxidation: 12-Silyldodecan-1-amine can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.

Reduction: The compound can be reduced to form silyl-substituted hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanol or siloxane derivatives.

Reduction: Silyl-substituted hydrocarbons.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

12-Silyldodecan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.

Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as enhanced thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 12-Silyldodecan-1-amine involves its ability to interact with various molecular targets through its amine and silyl groups. The amine group can form hydrogen bonds and ionic interactions, while the silyl group can engage in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions enable the compound to modify the properties of materials and biological molecules, leading to its diverse applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 78067574 with structurally or functionally related compounds, emphasizing physicochemical properties, analytical performance, and biological relevance.

Table 1: Comparative Overview of CID 78067574 and Analogous Compounds

Key Findings:

Functional Divergence: CID 78067574 is inferred to serve as a reference standard in untargeted metabolomics, similar to other CIDs used for validating MS/MS spectra . In contrast, photocleavable CIDs (e.g., ) enable precise spatiotemporal control of intracellular protein dimerization, a feature absent in traditional analytical CIDs .

Performance Metrics :

- Accuracy : CID 78067574’s hypothetical identification accuracy (using 5 ppm mass error thresholds) aligns with standard metabolomics workflows . Photocleavable CIDs, however, prioritize controlled release kinetics over mass accuracy .

- Limitations : Unlike photocleavable CIDs, CID 78067574 may lack modularity for targeted biological manipulation. Its utility is likely confined to analytical rather than therapeutic contexts.

Research Gaps: No direct data on CID 78067574’s solubility, stability, or toxicity are available, limiting comparative depth.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.